(2Z)-2-(2,4-dichlorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one
Description
(2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a benzofuranone derivative characterized by a Z-configured benzylidene moiety at the C2 position, a hydroxyl group at C6, and a piperidin-1-ylmethyl substituent at C5.
Properties
Molecular Formula |
C21H19Cl2NO3 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C21H19Cl2NO3/c22-14-5-4-13(17(23)11-14)10-19-20(26)15-6-7-18(25)16(21(15)27-19)12-24-8-2-1-3-9-24/h4-7,10-11,25H,1-3,8-9,12H2/b19-10- |
InChI Key |
LGPDWRIMQWEPRA-GRSHGNNSSA-N |
Isomeric SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=C(C=C4)Cl)Cl)/C3=O)O |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=C(C=C4)Cl)Cl)C3=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their differences:
Notes:
- Lipophilicity: The 2,4-dichlorophenyl group in the target compound confers higher lipophilicity (logP ~3.5 estimated) compared to analogs with electron-withdrawing groups (e.g., 4-cyano in 11b, logP ~2.8) .
- Solubility : The piperidin-1-ylmethyl group in the target compound may enhance aqueous solubility at acidic pH due to protonation of the tertiary amine, whereas analogs like 11b (nitrile substituent) exhibit lower solubility .
- Synthetic Routes: The target compound’s benzylidene moiety is synthesized via Knoevenagel condensation (common in benzofuran derivatives), similar to methods in (e.g., refluxing aldehydes with acetic anhydride/sodium acetate) .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data for Key Analogs
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